4-((2-(4-Methoxystyryl)quinazolin-4-yl)amino)benzenesulfonamide
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Overview
Description
4-((2-(4-Methoxystyryl)quinazolin-4-yl)amino)benzenesulfonamide is a complex organic compound that belongs to the quinazoline family. Quinazolines are nitrogen-containing heterocycles that consist of a benzene ring fused with a pyrimidine ring. This compound is of significant interest due to its potential biological activities and applications in various fields, including medicinal chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-(4-Methoxystyryl)quinazolin-4-yl)amino)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of Quinazoline Core: The quinazoline core can be synthesized by reacting anthranilic acid with acyl or aroyl chlorides in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-((2-(4-Methoxystyryl)quinazolin-4-yl)amino)benzenesulfonamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Sodium azide, alkyl halides, dimethylformamide (DMF).
Major Products Formed
Oxidation: Quinazolinone derivatives.
Reduction: Reduced quinazoline derivatives.
Substitution: Substituted sulfonamide derivatives.
Scientific Research Applications
4-((2-(4-Methoxystyryl)quinazolin-4-yl)amino)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific protein kinases.
Pharmaceuticals: The compound is explored for its potential use in drug development, particularly for targeting diseases such as cancer and bacterial infections.
Mechanism of Action
The mechanism of action of 4-((2-(4-Methoxystyryl)quinazolin-4-yl)amino)benzenesulfonamide involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- Quinazolin-4-ylamino)acetic acid hydrochloride
- 6-(Quinazolin-4-ylamino)hexanoic acid hydrochloride
- Quinazoline-2-carboxylic acid hydrochloride
Uniqueness
4-((2-(4-Methoxystyryl)quinazolin-4-yl)amino)benzenesulfonamide is unique due to its specific structural features, such as the presence of the methoxystyryl group and the sulfonamide moiety. These features contribute to its distinct biological activities and make it a valuable compound for research and development in medicinal chemistry.
Properties
CAS No. |
69019-07-4 |
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Molecular Formula |
C23H20N4O3S |
Molecular Weight |
432.5 g/mol |
IUPAC Name |
4-[[2-[(E)-2-(4-methoxyphenyl)ethenyl]quinazolin-4-yl]amino]benzenesulfonamide |
InChI |
InChI=1S/C23H20N4O3S/c1-30-18-11-6-16(7-12-18)8-15-22-26-21-5-3-2-4-20(21)23(27-22)25-17-9-13-19(14-10-17)31(24,28)29/h2-15H,1H3,(H2,24,28,29)(H,25,26,27)/b15-8+ |
InChI Key |
CEUPCDVUVQCPRL-OVCLIPMQSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3C(=N2)NC4=CC=C(C=C4)S(=O)(=O)N |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3C(=N2)NC4=CC=C(C=C4)S(=O)(=O)N |
Origin of Product |
United States |
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